2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Lipophilicity Membrane permeability ADME

2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate (CAS 1241981-86-1) is a synthetic small molecule belonging to the class of thiophene-2-carboxylate esters linked via an oxoethyl spacer to an N-substituted carboxamide. It is catalogued as a research-grade building block (PubChem CID with a molecular formula of C₁₅H₁₅NO₃S, a molecular weight of 289.35 g/mol, a computed XLogP3 of 3, a topological polar surface area of 83.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 1241981-86-1
Cat. No. B2765317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
CAS1241981-86-1
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=CS2
InChIInChI=1S/C15H15NO3S/c1-11-4-2-5-12(8-11)9-16-14(17)10-19-15(18)13-6-3-7-20-13/h2-8H,9-10H2,1H3,(H,16,17)
InChIKeyQUAAQBQEJFVIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate (CAS 1241981-86-1): Procurement-Relevant Identity and Physicochemical Baseline


2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate (CAS 1241981-86-1) is a synthetic small molecule belonging to the class of thiophene-2-carboxylate esters linked via an oxoethyl spacer to an N-substituted carboxamide [1]. It is catalogued as a research-grade building block (PubChem CID 46860303) with a molecular formula of C₁₅H₁₅NO₃S, a molecular weight of 289.35 g/mol, a computed XLogP3 of 3, a topological polar surface area of 83.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially supplied at a certified purity of 98% (HPLC) by multiple vendors and is recommended for storage in a cool, dry environment for long-term stability .

Why Generic Substitution Fails for 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate: Structural Determinants of Divergent Physicochemical and Biological Profiles


Within this chemotype, the simplest analog (2-amino-2-oxoethyl thiophene-2-carboxylate, CAS 452300-70-8) exhibits drastically different physicochemical properties, including a much lower lipophilicity (XLogP3 = 0.9 vs. 3 for the target compound) and a higher topological polar surface area (97.6 vs. 83.6 Ų), which profoundly impact membrane permeability and solubility [1][2]. Even among closely related N-benzyl variants, the position of the methyl substituent on the aromatic ring (ortho vs. meta vs. para) or its replacement with other substituents (e.g., bromo, chloro) alters conformational flexibility, hydrogen-bonding geometry, and electronic distribution, thereby modulating target binding, metabolic stability, and off-target liability [3]. Consequently, interchange without rigorous experimental validation risks irreproducible biological results, wasted procurement resources, and flawed structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide: Key Differentiators of 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate Versus Closest Analogs


Lipophilicity (XLogP3) Comparison Between Meta-Methylbenzyl Thiophene Ester and Its Des-Benzyl Analog

The introduction of the 3-methylbenzyl substituent on the amide nitrogen markedly increases the computed lipophilicity relative to the unsubstituted analog, 2-amino-2-oxoethyl thiophene-2-carboxylate (CAS 452300-70-8). The target compound exhibits an XLogP3 of 3, compared to 0.9 for the comparator, representing a greater than 3-fold increase in predicted octanol-water partition coefficient [1][2].

Lipophilicity Membrane permeability ADME

Topological Polar Surface Area (TPSA) as a Selectivity Discriminant Between Meta-Methylbenzyl and Benzoate Ester Analogs

The target compound bears a thiophene-2-carboxylate ester, yielding a TPSA of 83.6 Ų. In contrast, the direct structural analog where the thiophene ring is replaced by a phenyl ring (2-((3-methylbenzyl)amino)-2-oxoethyl benzoate, CAS 1794988-09-2) has a significantly lower TPSA of 55.4 Ų [1][2]. This 28.2 Ų increase provides the thiophene ester with an additional hydrogen bond acceptor (the sulfur atom) and greater topological polarity.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Meta-Methyl Substitution Retains Physicochemical Identity While Altering Conformational Space Relative to Ortho-Methyl Isomer

The 3-methylbenzyl isomer (meta-methyl) and its 2-methylbenzyl isomer (ortho-methyl, CAS 1242011-48-8) share identical computed global physicochemical descriptors: XLogP3 = 3, TPSA = 83.6 Ų, molecular formula C₁₅H₁₅NO₃S, and molecular weight 289.35 g/mol [1][2]. Despite this identity, the shift of the methyl group from the meta to ortho position introduces a steric clash between the ortho-methyl group and the amide carbonyl, which is absent in the meta isomer. This steric constraint alters the accessible conformational ensemble of the N-benzyl side chain and can redirect hydrogen-bonding interactions and π-stacking geometries upon target binding.

Conformational analysis Binding pose Steric effect

Hydrogen Bond Acceptor Count as a Determinant of Solubility and Target Recognition Relative to the Benzyl-Unsubstituted Analog

The target compound contains four hydrogen bond acceptors (three oxygen atoms in the ester/amide and the thiophene sulfur), matching the count of the simpler 2-amino-2-oxoethyl thiophene-2-carboxylate [1][2]. However, the addition of the 3-methylbenzyl group increases the molecular weight from 185.20 to 289.35 g/mol (+56%) and the rotatable bond count from 4 to 6. The larger hydrophobic surface of the target compound reduces aqueous solubility while maintaining the same formal hydrogen bond acceptor capacity, which can be leveraged in fragment-based drug design where a balance between solubility and lipophilic contacts is critical.

Hydrogen bonding Solubility Target recognition

Vendor-Supplied Purity Benchmarking Against Closest Commercial Analogs

2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is commercially available from multiple independent suppliers at a certified purity of 98% (HPLC), with batch-specific quality assurance documentation (e.g., NMR, HPLC, GC) available upon request . The ortho-methyl isomer (CAS 1242011-48-8) and the 3-methylthiophene analog (CAS 438032-74-7) are similarly offered at 98% purity, indicating comparable synthetic accessibility and purification robustness within this chemotype series . This parity in available purity levels means that procurement decisions between these isomers can be based on structural and property considerations rather than quality differences.

Chemical purity Quality control Reproducibility

Best Research and Industrial Application Scenarios for 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Moderately Lipophilic, Peripherally Restricted Scaffold

With an XLogP3 of 3 and a TPSA of 83.6 Ų (above the 70 Ų threshold often associated with reduced CNS penetration), this compound serves as a useful starting point for medicinal chemistry programs targeting peripheral or non-CNS indications where moderate lipophilicity balances cellular permeability with aqueous solubility [1][2]. Its TPSA advantage over the benzoate analog (Δ +28.2 Ų) specifically supports lead series designed to minimize blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Studies Exploring N-Benzyl Substitution Effects on Target Binding

The meta-methylbenzyl group of this compound provides a distinct conformational profile compared to the ortho-methyl isomer, making it an informative probe for SAR campaigns that interrogate the steric tolerance of a binding pocket around the benzyl amide region [3]. Pairwise testing of the meta and ortho isomers can reveal whether a target prefers a linear, unencumbered benzyl conformation (meta) or a bent, sterically constrained conformation (ortho).

Fragment Elaboration and Scaffold Hopping Starting from the 2-Amino-2-oxoethyl Thiophene Core

Compared to the minimal fragment 2-amino-2-oxoethyl thiophene-2-carboxylate (MW 185.20, XLogP3 0.9), this compound represents a chemically elaborated analog that retains the same hydrogen bond acceptor count (4) while adding substantial hydrophobic surface area (Δ MW +104.15 g/mol) and two additional rotatable bonds [1][4]. It is ideally suited as a more advanced intermediate in fragment-to-lead programs, where improved target affinity is sought through increased molecular complexity without complete loss of ligand efficiency.

Procurement of a High-Purity Thiophene Ester Building Block for Parallel Synthesis or Library Production

Commercially offered at 98% purity with batch-specific quality assurance data from multiple independent suppliers, this compound is well-suited for use as a synthetic intermediate in parallel chemistry or library production workflows where reliable purity and reproducible reactivity are prerequisites for downstream biological screening [1]. Its ester linkage additionally provides a convenient handle for further diversification via hydrolysis or transesterification.

Quote Request

Request a Quote for 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.